molecular formula C14H14ClNO B2852970 (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 54529-43-0

(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2852970
CAS No.: 54529-43-0
M. Wt: 247.72 g/mol
InChI Key: KHICWBBWZMQJKM-UKTHLTGXSA-N
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Description

The compound (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS: 54529-43-0) is a bicyclic ketone featuring a 1-azabicyclo[2.2.2]octane core with a Z-configured exocyclic double bond linked to a 4-chlorophenyl substituent. Its molecular formula is C₁₄H₁₄ClNO (MW: 247.72 g/mol), and it is reported to have a purity of ≥95% .

Properties

CAS No.

54529-43-0

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9+

InChI Key

KHICWBBWZMQJKM-UKTHLTGXSA-N

SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following analogs differ in substituent type, position, or electronic properties:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(2Z)-2-[(4-Chlorophenyl)methylidene]... (54529-43-0) 4-Chlorophenyl C₁₄H₁₄ClNO 247.72 Z-configuration; para-substituted Cl; discontinued
(2Z)-2-[(2-Chlorophenyl)methylidene]... (103660-35-1) 2-Chlorophenyl C₁₄H₁₄ClNO 247.72 Ortho-substituted Cl; similar MW but altered steric/electronic effects
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]... (53898-72-9) 2,4-Dichlorophenyl C₁₄H₁₃Cl₂NO 282.17 Di-Cl substitution; increased lipophilicity
(2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}... (866050-94-4) 3-Trifluoromethylphenyl C₁₅H₁₄F₃NO 281.27 Strong electron-withdrawing CF₃ group; potential enhanced reactivity
(2Z)-2-(Pyridin-2-ylmethylidene)... (81630-84-4) Pyridin-2-yl C₁₃H₁₄N₂O 214.27 Heteroaromatic substituent; improved solubility

Impact of Substituent Position and Electronic Properties

  • Di-Chloro vs. Mono-Chloro: The 2,4-dichloro analog (MW: 282.17) exhibits higher lipophilicity (logP ~2.8 predicted) compared to the mono-chloro compounds (logP ~2.3), which may enhance membrane permeability but reduce aqueous solubility .
  • Heteroaromatic Substituents : The pyridin-2-yl analog’s nitrogen atom improves solubility and enables hydrogen bonding, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Physical and Chemical Properties

Data gaps exist for key parameters like melting point, solubility, and stability. However, trends can be inferred:

  • Lipophilicity: Dichloro > Trifluoromethyl > Mono-chloro > Pyridinyl.
  • Solubility : Pyridinyl derivatives likely have higher aqueous solubility due to the polar heterocycle .

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